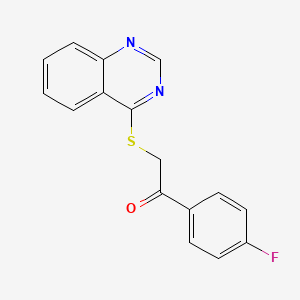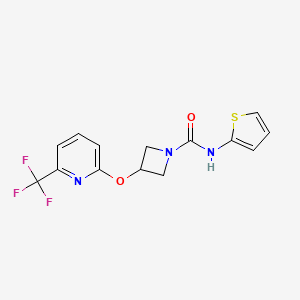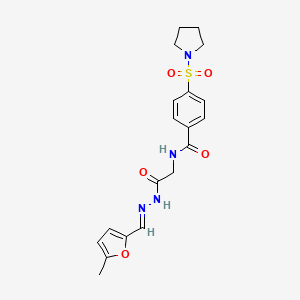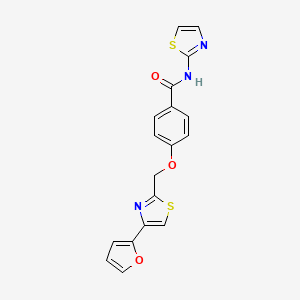![molecular formula C27H27N7O3 B2443484 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1169993-95-6](/img/no-structure.png)
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C27H27N7O3 and its molecular weight is 497.559. The purity is usually 95%.
BenchChem offers high-quality 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Novel Compounds
One aspect of scientific research on similar compounds involves the design and synthesis of novel derivatives with potential anticancer properties. Al-Sanea et al. (2020) explored the anticancer activity of certain aryloxy group-modified compounds on various cancer cell lines, identifying compounds with appreciable growth inhibition effects against specific cancer cell lines (Al-Sanea, M. M., et al., 2020). This research highlights the potential of structurally related compounds in cancer therapy.
Radiosynthesis for Imaging Applications
Another research domain is the development of selective radioligands for imaging applications, such as the translocator protein (18 kDa) with PET. Dollé et al. (2008) reported on the synthesis and radiosynthesis of DPA-714, a compound within the series, for in vivo imaging using positron emission tomography (PET) (Dollé, F., et al., 2008). This work underscores the significance of these compounds in biomedical imaging and diagnostics.
Exploring Biological Activities
Furthermore, the search for new therapeutic agents extends into evaluating the biological activities of these compounds. Rahmouni et al. (2014) engaged in the synthesis of novel isoxazolines and isoxazoles derived from pyrazolo[3,4-d]pyrimidin-4(5H)-one, exploring their potential biological activities (Rahmouni, A., et al., 2014). These studies contribute to the understanding of the chemical and biological diversity and potential therapeutic applications of these compounds.
Antimicrobial and Antitumor Agents
Research by Abu-Melha et al. (2013) synthesized new heterocycles incorporating the pyrazolopyridine moiety, evaluating their antimicrobial activity, which underscores the versatility of these compounds in developing new antimicrobial agents (Abu-Melha, Sraa, 2013). Additionally, the work by Abdallah et al. (2017) on the synthesis of pyrazolylpyridines as potential antitumor agents further emphasizes the broad spectrum of biological activities these compounds may exhibit (Abdallah, M. A., et al., 2017).
Eigenschaften
CAS-Nummer |
1169993-95-6 |
|---|---|
Produktname |
2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide |
Molekularformel |
C27H27N7O3 |
Molekulargewicht |
497.559 |
IUPAC-Name |
N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H27N7O3/c1-16(2)19-7-11-21(12-8-19)37-15-24(35)29-23-13-18(4)32-34(23)27-30-25-22(26(36)31-27)14-28-33(25)20-9-5-17(3)6-10-20/h5-14,16H,15H2,1-4H3,(H,29,35)(H,30,31,36) |
InChI-Schlüssel |
SCLQMVLXDAFKBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=C(C=C5)C(C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2443401.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(m-tolyl)urea](/img/structure/B2443402.png)
![Ethyl 1-(1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2443403.png)
![5-(Butylamino)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2443404.png)
![1-(6-ethylbenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2443407.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2443415.png)
![(2,3-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2443416.png)

![(E)-2-cyano-N-(3-ethoxypropyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2443421.png)
![4-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2443422.png)

